Methyl 6-(bromomethyl)picolinate hydrobromide
Description
Methyl 6-(bromomethyl)picolinate hydrobromide is a brominated ester derivative of picolinic acid, characterized by a methyl ester group at the 2-position and a bromomethyl substituent at the 6-position of the pyridine ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of metal-chelating ligands, pharmaceuticals, and functionalized heterocycles. Its synthesis typically involves bromination of methyl 6-(hydroxymethyl)picolinate using phosphorus tribromide (PBr₃) in chloroform, yielding the product in moderate to high purity (66–70% yield) . Structural confirmation is achieved via ¹H NMR and mass spectrometry (MS), with key spectral data including δ 4.67 ppm (s, 2H, CH₂Br) and a molecular ion peak at m/z 229.98 [M + H]⁺ .
Properties
Molecular Formula |
C8H9Br2NO2 |
|---|---|
Molecular Weight |
310.97 g/mol |
IUPAC Name |
methyl 6-(bromomethyl)pyridine-2-carboxylate;hydrobromide |
InChI |
InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H |
InChI Key |
QTMVUIPBCIIEAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)CBr.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(bromomethyl)picolinate hydrobromide typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(bromomethyl)picolinate hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl picolinate or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted picolinates, carboxylic acids, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 6-(bromomethyl)picolinate hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(bromomethyl)picolinate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-Bromopicolinate
- Structure : Lacks the bromomethyl group at the 6-position; instead, it features a single bromine atom directly attached to the pyridine ring.
- Synthesis : Prepared via direct bromination of methyl picolinate, avoiding the need for hydroxymethyl intermediates .
- Applications : Primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C–Br bond.
- Molecular Weight : 216.03 g/mol (vs. ~330 g/mol for Methyl 6-(bromomethyl)picolinate hydrobromide, accounting for the additional Br and HBr counterion) .
Ethyl 6-(Bromomethyl)picolinate Hydrochloride
- Structure : Substitutes the methyl ester with an ethyl group and replaces the hydrobromide counterion with hydrochloride.
- Reactivity: The ethyl ester may confer improved solubility in nonpolar solvents compared to the methyl analogue. However, the chloride counterion could alter crystallization behavior .
- Synthetic Utility : Used in ligand synthesis for lanthanide complexes, as seen in studies involving pentadentate picolinate ligands .
Dimethyl 4-Bromopyridine-2,6-dicarboxylate (Compound 13)
- Structure : Features two methyl ester groups at the 2- and 6-positions and a bromine atom at the 4-position.
- Synthesis : Derived from dimethyl 4-hydroxypyridine-2,6-dicarboxylate via bromination with PBr₃ (75% yield) .
- Applications : Serves as a precursor for introducing bromine into bipyridyl systems, critical for designing inhibitors of metallo-β-lactamases .
Methyl 6-((Diethoxyphosphoryl)methyl)picolinate Derivatives (Compounds 17c–17i)
- Structure : Incorporates a diethoxyphosphorylmethyl group at the 6-position, with variable substituents (methoxy, hydroxy, acetamido) at the 4-position.
- Reactivity: The phosphoryl group enhances metal-binding capacity, making these compounds suitable for catalytic or enzymatic inhibition studies.
- Key Data : ESI-MS confirms molecular weights ranging from 380–450 g/mol, significantly higher than this compound .
Comparative Analysis of Key Properties
Research Findings and Functional Differentiation
- Reactivity : this compound’s bromomethyl group is highly reactive in nucleophilic substitutions, enabling its use in alkylation reactions (e.g., forming picolinium salts for ligand synthesis) . In contrast, Methyl 6-bromopicolinate’s aryl bromide is more suited for palladium-catalyzed couplings .
- Counterion Effects : The hydrobromide counterion in Methyl 6-(bromomethyl)picolinate enhances solubility in polar solvents compared to its hydrochloride analogues, which may prefer acidic conditions .
- Biological Activity: Derivatives like Compound 17f (Methyl 6-((diethoxyphosphoryl)methyl)-4-(3-hydroxyphenyl)picolinate) exhibit superior enzyme inhibition due to synergistic effects of the phosphoryl and phenolic groups, highlighting the importance of substituent diversity .
Biological Activity
Methyl 6-(bromomethyl)picolinate hydrobromide is a brominated derivative of picolinate, a compound that has garnered interest in various biological and chemical applications. This article provides a detailed overview of its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 230.06 g/mol
- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, which affects its absorption and distribution in biological systems.
This compound exhibits biological activity primarily through its ability to chelate metal ions due to the nitrogen atom in the pyridine ring and the carbonyl oxygen from the ester group. This interaction is critical for influencing various cellular processes, particularly those involving metalloproteins and enzymes.
- Chelation of Metal Ions : The compound can form complexes with metal ions, which may alter enzyme activity and influence biochemical pathways.
- Electrophilic Reactions : As a brominated compound, it can participate in electrophilic aromatic substitution reactions, potentially modifying target molecules within cellular signaling pathways .
Biological Activity and Therapeutic Potential
Research indicates that this compound may have several biological activities:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2, which is involved in drug metabolism. This inhibition could lead to significant drug-drug interactions when co-administered with other medications metabolized by this enzyme .
- BBB Permeability : The compound is reported to be permeant to the blood-brain barrier (BBB), suggesting potential neuropharmacological applications .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of picolinate compounds exhibit antimicrobial properties, with potential applications in treating infections .
Case Studies and Research Findings
- Metal Ion Chelation : A study demonstrated that this compound effectively chelates various metal ions, impacting enzyme function and cellular signaling mechanisms. The chelation ability was linked to its structural features, particularly the presence of the bromomethyl group which enhances reactivity .
- CYP1A2 Inhibition Study : In a pharmacokinetic study, this compound was shown to inhibit CYP1A2 activity in vitro. This finding raises concerns regarding its use alongside other CYP1A2 substrates, highlighting the need for careful consideration in drug development .
- Neuropharmacological Potential : Research on the permeability of this compound through the BBB suggests that it may be useful in developing treatments for neurological disorders. Its ability to cross the BBB while inhibiting specific metabolic pathways could be leveraged for targeted therapies .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 230.06 g/mol |
| Log P | 1.63 |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (No) |
| BBB Permeability | Yes |
| Antimicrobial Activity | Preliminary evidence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
